Cas no 850876-88-9 (Danoprevir)

Danoprevir structure
Danoprevir structure
Produktname:Danoprevir
CAS-Nr.:850876-88-9
MF:C35H46FN5O9S
MW:731.831251621246
MDL:MFCD16038038
CID:95082
PubChem ID:11285588

Danoprevir Chemische und physikalische Eigenschaften

Namen und Kennungen

    • RG7227, ITMN-191, RO5190591
    • 4-Fluoro-1,3-dihydro-2H-isoindole-2-carboxylic acid (2R,6S,13aS,14aR,16aS)-14a-[[(cyclopropylsulfonyl)amino]carbonyl]-6-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydro-5,16-dioxocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl ester
    • Danoprevir
    • Danoprevir (ITMN-191)
    • (2R,6S,13aS,14aR,16aS,Z)-6-(((tert-butoxy)carbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-2,3,5,6,7,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa(e)pyrrolo[1,2-e][1,4]diazacyclo
    • Itmn-191 Danoprevir
    • (2,6-dimethylmorpholin-4-yl)acetic acid hydrochloride
    • (2R,6S)-(2,6-dimethylmorpholin-4-yl)acetic acid,hydrochloride
    • (2R,6S)-2,6-dimethyl-4-(4piperidinyl) morpholine
    • 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
    • ITMN-191
    • R7227
    • RG7227
    • RO5190591
    • [(1S,4R,6S,7E,18R)-4-(Cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-
    • EBP 521
    • Ganovo
    • Intermune ITMN-191
    • ITMN 191
    • ITMN B
    • R 05190591
    • R 7227
    • R05190591
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-ylester
    • BRD-K08111240-001-02-8
    • SCHEMBL2289034
    • (2R,6S,13aS,14aR,16aS,Z)-6-((tert-butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • DB11779
    • danoprevirum
    • MLS006011139
    • CCG-270417
    • (2R,6S,13aS,14aR,16aS,Z)-6-(tert-butoxycarbonylamino)-14a-(cyclopropylsulfonylcarbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • R-05190591
    • Danoprevir [USAN:INN]
    • 911Z9PCQ5F
    • UNII-911Z9PCQ5F
    • RO-5190591
    • BDBM50495950
    • DANOPREVIR [INN]
    • RG 7227
    • Danoprevir (RG7227,ITMN-191,RO5190591
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-luoro-1,3-dihydroisoindole-2-carboxylate
    • J-515317
    • CHEMBL258734
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
    • A12890
    • Danoprevir [USAN]
    • AKOS037515841
    • 4-Fluoro-1,3-dihydro-2h-isoindole-2-carboxylic acid (2r,6s,13as,14ar,16as)-14a-(((cyclopropylsulfonyl)amino)carbonyl)-6-(((1,1-dimet hylethoxy)carbonyl)amino)-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a
    • SMR004702916
    • CHEBI:230664
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo(14.3.0.04,6)nonadec-7-en-18-ylester
    • DANOPREVIR [WHO-DD]
    • Q27271364
    • s1183
    • NCGC00346498-06
    • ITMN191
    • SW219089-1
    • RG-7227
    • 850876-88-9
    • R7227 cpd
    • MDL: MFCD16038038
    • Inchi: 1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7+/t22-,23-,27+,28+,35-/m1/s1
    • InChI-Schlüssel: ZVTDLPBHTSMEJZ-AIYSODCISA-N
    • Lächelt: CC(OC(O)=N[C@]1([H])C(=O)N2[C@]([H])(C(O)=N[C@@]3(C(O)=NS(=O)(=O)C4CC4)[C@@]([H])(C3)C([H])=C([H])CCCCC1)C[C@@]([H])(OC(=O)N1CC3C(F)=CC=CC=3C1)C2)(C)C |c:32|

Berechnete Eigenschaften

  • Genaue Masse: 731.30000
  • Monoisotopenmasse: 731.30002740g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 51
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1530
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 189
  • XLogP3: 3.3

Experimentelle Eigenschaften

  • Dichte: 1.41
  • Schmelzpunkt: Not available
  • Siedepunkt: Not available
  • Flammpunkt: Not available
  • PSA: 199.37000
  • LogP: 5.42150
  • Dampfdruck: Not available

Danoprevir Sicherheitsinformationen

Danoprevir Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031573-25mg
Danoprevir
850876-88-9 95%
25mg
¥10538 2024-05-21
Ambeed
A226220-100mg
(2R,6S,13aS,14aR,16aS,Z)-6-((tert-Butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
850876-88-9 99%
100mg
$376.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6025-10 mg
Danoprevir
850876-88-9 99.35%
10mg
¥1769.00 2022-04-26
TRC
D172820-50mg
Danoprevir
850876-88-9
50mg
$1284.00 2023-05-18
DC Chemicals
DC8238-250 mg
Danoprevir (RG7227)
850876-88-9 0.95
250mg
$1300.0 2022-02-28
S e l l e c k ZHONG GUO
S1183-200mg
Danoprevir (ITMN-191)
850876-88-9 99.94%
200mg
¥29541.33 2023-09-16
ChemScence
CS-0337-50mg
Danoprevir
850876-88-9 98.04%
50mg
$845.0 2022-04-26
ChemScence
CS-0337-10mg
Danoprevir
850876-88-9 98.04%
10mg
$290.0 2022-04-26
Axon Medchem
1669-5 mg
Danoprevir
850876-88-9 99%
5mg
€160.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D127014-25mg
Danoprevir
850876-88-9 ≥95%
25mg
¥3089.90 2023-09-03

Danoprevir Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  rt; 50 °C
Referenz
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
Jiang, Yutong; Andrews, Steven W.; Condroski, Kevin R.; Buckman, Brad; Serebryany, Vlad; et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:S:DMF, 0°C; 16 h, 0°C → rt
2.1R:HCl, S:Dioxane, 90 min, rt
2.2R:EtN(Pr-i)2, R:S:DMF, rt → 0°C; 0°C; overnight, 0°C → rt
3.1C:203714-71-0, S:ClCH2CH2Cl, 16 h, 50°C
4.1S:CH2Cl2, 25°C
4.2S:CH2Cl2, 25°C; 25°C
4.3R:LiOH •H2O, S:H2O, S:MeOH, S:THF, rt
5.1R:Diimidazolyl ketone, S:DMF, 2 h, 50°C; 50°C → rt
5.2R:DBU, rt; 50°C
Referenz
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
By Jiang, Yutong et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:Diimidazolyl ketone, S:THF, 1 h, reflux; reflux → rt
1.2R:DBU, S:THF, rt; 24 h, rt
1.3R:HCl, S:H2O, pH 1
2.1R:F3CCO2H, S:CH2Cl2, 2 h, rt
2.2R:HCl, S:Et2O
1.1R:C5H5N, S:CH2Cl2, 0°C; 20 min, 0°C
2.1R:EtN(Pr-i)2, S:CH2Cl2, 0°C; 20 min, 0°C
3.1R:HCl, S:Dioxane, 2 h, rt
4.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 20 min, 0°C
5.1R:LiOH, S:H2O, S:MeOH, S:THF, overnight, rt
5.2R:HCl, S:H2O
6.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 30 min, 0°C; 0°C → rt; 24 h, rt
7.1C:918870-76-5, S:ClCH2CH2Cl, 50°C; 50°C → 70°C; 1.5 h, 70°C; 10 h, 70°C
Referenz
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
By Romano, Keith P. et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 20986-20991, S20986/1-S20986/5

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[5-[(di… Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 70 °C; 1.5 h, 70 °C; 10 h, 70 °C
Referenz
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
Romano, Keith P.; Ali, Akbar; Royer, William E.; Schiffer, Celia A., Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(49), 20986-20991

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